3-Pentanone, 1,5-bis(4-hydroxyphenyl)-

Description

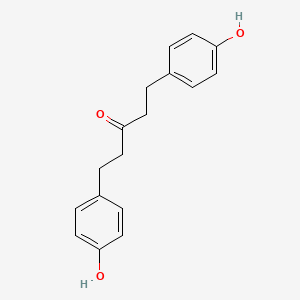

Chemical Identity and Structural Features 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- (CAS: 93652-23-4) is a diarylpentanone derivative characterized by a central ketone group flanked by two 4-hydroxyphenyl substituents at the 1- and 5-positions of the pentanone backbone. Its molecular formula is C₁₇H₁₈O₃, with a molecular weight of 270.32 g/mol (estimated based on analogous compounds in and ).

Properties

IUPAC Name |

1,5-bis(4-hydroxyphenyl)pentan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10,18-19H,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXSTVONLYIKNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443825 | |

| Record name | 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93652-23-4 | |

| Record name | 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation Using Organosulfonic Acid Catalysts

A high-yield method involves the acid-catalyzed aldol condensation of 4-hydroxyacetophenone with acetone. The reaction employs dodecylbenzenesulfonic acid (DBSA) as a catalyst under controlled thermal conditions . Key parameters include:

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Molar Ratio (Phenol:Acetone) | 2.0–2.5:1 | Higher ratios reduce side products |

| Catalyst Loading | 0.5–1.5 wt% DBSA | Excess catalyst increases dehydration |

| Temperature Profile | 42°C (addition) → 70–80°C (reflux) | Prevents acetone volatilization |

| Reaction Time | 18–24 hours | <18h: incomplete condensation |

This method achieves yields of 80–95% with >98% purity, as confirmed by HPLC and NMR . The mechanism proceeds via enolization of acetone, nucleophilic attack on the carbonyl of 4-hydroxyacetophenone, and subsequent dehydration.

Solvent-Free Base-Catalyzed Trimerization

Under solvent-free conditions, 4-hydroxyacetophenone undergoes trimerization using potassium tert-butoxide (t-BuOK) as a base . The reaction pathway involves:

-

Enolate Formation :

-

Nucleophilic Addition :

Enolate attacks the carbonyl carbon of a second 4-hydroxyacetophenone molecule. -

Cyclization :

Intramolecular aldol condensation forms the pentanone backbone.

Optimized Conditions :

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation enhances reaction kinetics by promoting cavitation. A protocol using NaOH in ethanol achieves 85% yield in 3 hours :

-

Reactants :

-

4-Hydroxybenzaldehyde (2.0 eq)

-

Acetone (1.0 eq)

-

10% NaOH (aq)

-

-

Procedure :

-

Irradiate at 40 kHz, 50°C

-

Neutralize with HCl post-reaction

-

Recrystallize from ethanol/water (3:1)

-

Advantages :

Acid-Functionalized Ionic Liquid Catalysis

Ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO]) enable recyclable catalysis :

| Cycle | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 89 | 99.2 |

| 2 | 85 | 98.7 |

| 3 | 81 | 97.5 |

Conditions :

-

5 mol% [BMIM][HSO]

-

100°C, 8 hours

-

Water as byproduct removed via Dean-Stark trap

FT-IR analysis confirms retention of ionic liquid structure after 3 cycles .

Solid-Supported Catalysts

Mesoporous silica (SBA-15) functionalized with sulfonic acid groups provides heterogeneous catalysis :

| Catalyst | Surface Area (m²/g) | Pore Size (nm) | Yield (%) |

|---|---|---|---|

| SBA-15-SOH | 720 | 6.2 | 88 |

| Amberlyst-15 | 45 | 24.0 | 76 |

| Zeolite Hβ | 680 | 0.7 | 63 |

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Energy Input | Scalability |

|---|---|---|---|---|

| Organosulfonic Acid | 95 | 98 | High | Industrial |

| Solvent-Free | 72 | 95 | Moderate | Pilot Scale |

| Ultrasonic | 85 | 97 | Low | Lab Scale |

| Ionic Liquid | 89 | 99 | High | Lab Scale |

| Solid-Supported | 88 | 98 | Moderate | Industrial |

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Catalyst Deactivation :

-

Crystallization Issues :

Industrial-Scale Production Insights

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 1,5-bis(4-hydroxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including colon cancer cells (SW480 and SW620). The mechanisms through which it operates include:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through pathways involving caspase activity and stress response proteins. Treatment with varying concentrations resulted in increased rates of apoptotic and necrotic cells over time .

- Dose-Dependent Cytotoxicity : The cytotoxic effects of the compound were observed to be dose-dependent, with lower effective concentrations (EC50) reported for metastatic cells compared to primary cells. For instance, EC50 values were recorded at 4.1 µM for SW480 and 2.5 µM for SW620 cells .

- Proteomic Profiling : Proteomic analysis has identified specific proteins associated with the cellular response to stress that are modulated by the treatment with this compound. This suggests potential pathways for targeted therapies in cancer treatment .

Intermediates in Organic Synthesis

3-Pentanone, 1,5-bis(4-hydroxyphenyl)- serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to be used in:

- Manufacturing Bisphenols : The compound can be utilized in the synthesis of bisphenol derivatives that are critical for producing polycarbonate plastics and epoxy resins. These materials are widely used in construction, automotive parts, and electronics due to their durability and thermal stability .

- Development of Functional Materials : Its ability to form stable chemical bonds makes it suitable for developing functional materials that require specific thermal or mechanical properties.

Case Study: Cytotoxicity in Colon Cancer Cells

In a study published in International Journal of Molecular Sciences, researchers examined the cytotoxic effects of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- on colon cancer cells. They found that:

- Treatment with the compound led to significant morphological changes indicative of apoptosis.

- The study established that MS17 (another name for this compound) showed enhanced cytotoxicity compared to curcumin, a well-known anti-cancer agent .

Case Study: Synthesis of Bisphenols

A patent related to the synthesis methods of bisphenols highlights how derivatives of this compound can be produced efficiently using organosulfonic acid catalysts. This method improves yield and purity compared to traditional methods involving mineral acids .

Mechanism of Action

The mechanism of action of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- involves its interaction with various molecular targets and pathways. The hydroxyphenyl groups can interact with biological molecules through hydrogen bonding and hydrophobic interactions. The compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways. These interactions contribute to its biological activities, including its potential anti-cancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-1,5-Bis(4-hydroxyphenyl)-pent-1-en-3-one (Artamenone)

- Molecular Formula : C₁₇H₁₆O₃

- Key Differences: Contains an α,β-unsaturated ketone (enone) system, introducing conjugation between the ketone and the double bond. Enhanced UV absorption due to extended π-conjugation compared to the saturated pentanone backbone in the target compound. Higher reactivity in Michael addition or Diels-Alder reactions due to the enone moiety.

- Biological Relevance: Artamenone is reported in as a natural product with antioxidative properties, likely due to radical-scavenging phenolic -OH groups.

1,5-Bis(4-hydroxyphenyl)-1,4-pentadien-3-one

- Molecular Formula : C₁₇H₁₄O₃ ()

- Key Differences: Features two conjugated double bonds (dienone system), further extending π-conjugation. Lower thermal stability due to strained unsaturated bonds.

- Analytical Data : Observed at m/z 267.1021 [M+H]⁺ in HPLC-MS/MS, with characteristic fragment ions at m/z 147 (base peak) and 119 ().

3-Hydroxy-1,5-diphenyl-1-pentanone

- Molecular Formula : C₁₇H₁₈O₂ (CAS: 60669-64-9, )

- Key Differences: Replaces one 4-hydroxyphenyl group with a non-hydroxylated phenyl ring. Reduced hydrogen-bonding capacity, leading to lower solubility in aqueous solvents. A hydroxyl group at the 3-position introduces chirality, enabling stereoselective interactions.

3-(4-Hydroxyphenyl)-1,5-bis(pyridin-2-yl)pentane-1,5-dione

- Molecular Formula : C₂₁H₁₈N₂O₃ ()

- Key Differences: Substitutes phenyl groups with pyridyl rings, introducing nitrogen atoms capable of coordinating metals. Exhibits a triclinic crystal structure (space group P1) with intermolecular hydrogen bonds (O–H···N) and π-π stacking, enhancing thermal stability (). Potential applications in coordination chemistry for luminescent or catalytic complexes.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural-Activity Relationships: The presence and position of phenolic -OH groups directly correlate with antioxidative efficacy. Saturated ketones (e.g., 3-pentanone derivatives) exhibit lower reactivity but greater stability than unsaturated analogs like artamenone .

- Crystallographic Insights: Hydrogen-bonding networks in diarylpentanones (e.g., O–H···O/N interactions) stabilize their solid-state structures, as seen in the pyridyl derivative’s centrosymmetric dimers ().

- Synthetic Utility : These compounds serve as versatile intermediates for synthesizing terpyridine ligands () or bioactive molecules via functional group modifications.

Biological Activity

3-Pentanone, 1,5-bis(4-hydroxyphenyl)-, also known as bis(4-hydroxyphenyl)pentan-1-one, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- is C₁₃H₁₈O₂ with a molecular weight of 206.28 g/mol. The compound features two hydroxyphenyl groups attached to a pentanone backbone, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 1,5-bis(4-hydroxyphenyl)pentan-1-one |

Antioxidant Activity

Research indicates that compounds with hydroxyphenyl groups often exhibit antioxidant properties. These groups can scavenge free radicals, thus potentially protecting cells from oxidative stress. A study demonstrated that similar compounds significantly reduced oxidative stress markers in vitro .

The mechanism by which 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- exerts its biological effects likely involves:

- Reactive Oxygen Species (ROS) Modulation : The hydroxy groups can modulate ROS levels within cells.

- Apoptosis Induction : Similar compounds have been shown to activate caspase pathways leading to programmed cell death .

- Protein Interactions : The compound may interact with various proteins involved in cell signaling and stress responses.

Cytotoxicity Studies

A study assessing the cytotoxic effects of related diarylpentanoids indicated that these compounds could inhibit cell proliferation in various cancer cell lines. The effective concentration (EC50) values were reported as follows:

- SW480 Cells : EC50 = 4.1 µM

- SW620 Cells : EC50 = 2.5 µM

These findings suggest that compounds similar to 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- may possess significant anti-cancer activity .

Comparative Analysis

A comparative analysis of related compounds highlights the unique properties of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-:

| Compound Name | EC50 (µM) | Mechanism of Action |

|---|---|---|

| MS17 (1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) | SW480: 4.1 SW620: 2.5 | Apoptosis via caspase activation |

| Other Diarylpentanoids | Varies | Antioxidant and cytotoxic effects |

Q & A

Q. What are the established synthetic routes for 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-, and how is the product validated?

The compound is typically synthesized via aldol condensation reactions. For example, a 4 + 1 strategy involves reacting 4-hydroxybenzaldehyde with ketones under basic conditions (e.g., NaOH in water/ethanol) to form diarylpentanoids . Ultrasonic-assisted synthesis has been optimized to enhance yield (up to 85%) and purity by controlling reaction time (30–60 minutes) and temperature (40–60°C) . Product validation relies on nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, to confirm the enone structure (e.g., characteristic peaks at δ 7.5–8.0 ppm for aromatic protons and δ 6.3–6.8 ppm for conjugated olefinic protons) . X-ray crystallography further validates molecular geometry and stereochemistry .

Q. How is the crystal structure of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- characterized?

Single-crystal X-ray diffraction (SC-XRD) reveals a triclinic crystal system (space group ) with unit cell parameters , and angles . Key bond lengths include C=O (1.121 Å) and aromatic C-C (1.384 Å). Intermolecular hydrogen bonds (e.g., O–H···N, 2.98 Å) and π-π stacking (3.971 Å between pyridyl groups) stabilize the 3D network . Mercury software is used for molecular graphics and packing analysis .

Q. What spectroscopic techniques are critical for identifying this compound?

- NMR : -NMR in acetone-d identifies aromatic (δ 7.3–7.6 ppm) and hydroxyl protons (δ 9.8 ppm) .

- IR : Stretching vibrations for C=O (~1680 cm) and O–H (~3200 cm) .

- UV-Vis : Conjugated enone systems show absorption maxima at 280–320 nm .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Hydrogen bonds and π-π interactions enhance thermal stability and solubility. For instance, O–H···N hydrogen bonds increase melting points (>200°C) . Solubility in polar solvents (e.g., DMSO, ethanol) is attributed to hydroxyl groups, while π-π stacking reduces solubility in nonpolar solvents . Computational studies (e.g., density functional theory) can model these interactions to predict crystallinity and bioavailability .

Q. What methodological approaches resolve contradictions in reported bioactivity data?

Discrepancies in anticancer or estrogenic activity may arise from structural analogs (e.g., diarylheptanoids vs. diarylpentanoids) or assay conditions. To address this:

- Comparative SAR Studies : Test analogs with modified substituents (e.g., ethoxy vs. hydroxyl groups) .

- Dose-Response Analysis : Use zebrafish embryos (e.g., LC assays) to compare toxicity profiles with BPA analogs .

- Crystallographic Validation : Ensure active conformations match SC-XRD data to rule out stereochemical variability .

Q. How can synthetic byproducts be minimized or characterized?

Byproducts like aldol adducts or isomers form due to incomplete condensation or side reactions. Strategies include:

- Chromatographic Purification : Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) .

- Reaction Monitoring : TLC or HPLC to track intermediates (e.g., chalcone derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies impurities via exact mass matching (e.g., [M+H] at m/z 347.37) .

Q. What computational tools predict the compound’s reactivity or ligand-protein interactions?

- Molecular Docking : AutoDock Vina models binding to estrogen receptors (ERα/β) using PDB structures (e.g., 1A52) .

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity .

- MD Simulations : GROMACS assesses stability in aqueous environments (e.g., solvation free energy ~−25 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.